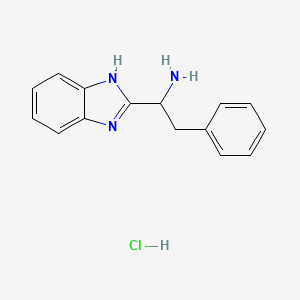![molecular formula C16H10ClF3N4O B2499113 1-(4-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanon CAS No. 478041-19-9](/img/structure/B2499113.png)
1-(4-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone is a complex organic molecule with a notable structure featuring pyridine and triazole rings, as well as a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
In Chemistry: This compound serves as a precursor in the synthesis of more complex molecules, playing a crucial role in the development of new materials with specific electronic properties.
In Biology: Its structure allows for interactions with biological macromolecules, making it a potential candidate for drug development and enzyme inhibition studies.
In Medicine: Research into its pharmacological effects could lead to new therapeutic agents, particularly in targeting specific pathways involved in diseases.
In Industry: The compound’s stability and reactivity make it useful in the manufacture of specialty chemicals, agrochemicals, and other industrial applications.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .
Mode of Action
The trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures often affect pathways related to cell growth and proliferation, potentially through their interaction with tyrosine kinase receptors .
Pharmacokinetics
The presence of a trifluoromethyl group can influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
Based on its potential targets, it could influence cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the trifluoromethyl group can interact with the surrounding environment, affecting the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving chlorination, nitration, and reduction reactions, typically starting from commercially available substrates. The presence of the pyridinyl and triazole rings indicates the use of cyclization reactions and coupling strategies.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions, utilizing continuous flow chemistry to ensure efficiency and high yield. The use of automation in these processes minimizes human error and improves reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Hydrogenation can lead to the reduction of specific functional groups.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common.
Common Reagents and Conditions Used in These Reactions: Reagents like palladium on carbon for reduction, and strong bases or acids for substitution and oxidation reactions, are frequently employed. Conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: The primary products include reduced forms of the molecule, halogen-substituted derivatives, and oxidized compounds, each retaining the core structure but with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(4-{4-[3-chloro-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone
1-(4-{4-[2-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone
1-(4-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone
These compounds share structural similarities but differ in specific functional groups, which can significantly alter their chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c1-9(25)10-2-4-12(5-3-10)24-8-14(22-23-24)15-13(17)6-11(7-21-15)16(18,19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNJPVXVGUWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2499042.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)
![2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2499050.png)
![3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2499051.png)
![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)
